2,7-Dibromophenanthrene-9,10-dione

Description

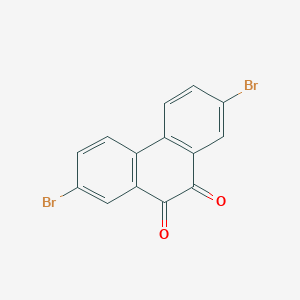

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,7-dibromophenanthrene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Br2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZIIBSPYWTOQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=O)C3=C2C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70295502 | |

| Record name | 2,7-dibromophenanthrene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84405-44-7 | |

| Record name | 84405-44-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-dibromophenanthrene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70295502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromophenanthrene-9,10-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,7-Dibromophenanthrene-9,10-dione chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2,7-Dibromophenanthrene-9,10-dione, a key intermediate in the development of advanced organic electronic materials.

Chemical Structure and Identification

This compound is a polycyclic aromatic dione with the chemical formula C₁₄H₆Br₂O₂. The bromine atoms at the 2 and 7 positions of the phenanthrenequinone core make it a versatile building block for the synthesis of more complex conjugated molecules through various cross-coupling reactions. The dione functionality can also be utilized to form quinoxalines via condensation with diamines.

Chemical Structure:

Chemical Structure of this compound.

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| CAS Number | 84405-44-7 |

| Molecular Formula | C₁₄H₆Br₂O₂ |

| Molecular Weight | 366.01 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2,7-Dibromo-9,10-phenanthrenedione, 2,7-Dibromo-9,10-phenanthrenequinone |

| SMILES | C1=CC2=C(C=C1Br)C(=O)C(=O)C3=C2C=CC(=C3)Br |

| InChI | InChI=1S/C14H6Br2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6H |

Physicochemical and Electronic Properties

This compound is typically an orange to red crystalline powder. Its electronic properties make it a valuable intermediate for the synthesis of semiconducting small molecules, oligomers, and polymers used in various organic electronic devices.

Table 2: Physicochemical and Electronic Data

| Property | Value |

| Appearance | Orange to red powder/crystals |

| Melting Point | 331 °C |

| HOMO Level | -6.99 eV |

| LUMO Level | -4.44 eV |

| Purity | >97% (as determined by ¹H NMR) |

Synthesis Protocols

Several synthetic routes to this compound have been reported, primarily involving the bromination of phenanthrenequinone. Below are two detailed experimental protocols.

Synthesis via Bromination with N-Bromosuccinimide (NBS)

This method utilizes N-bromosuccinimide as the brominating agent in the presence of concentrated sulfuric acid.

Experimental Protocol:

-

In a dry reaction vessel under a nitrogen atmosphere, dissolve 10 g of 9,10-phenanthrenequinone in 100 mL of concentrated sulfuric acid.

-

To this solution, add 18 g of N-bromosuccinimide (NBS).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Upon completion, quench the reaction by the slow addition of 50 mL of water.

-

Pour the reaction mixture into 600 mL of ice water to precipitate the product.

-

Collect the precipitate by filtration and wash thoroughly with hot water.

-

Extract the crude product by refluxing with 100 mL of ethyl acetate.

-

Dry the purified product under vacuum to yield 2,7-dibromo-9,10-phenanthrenequinone as a yellow solid (yield: 73%).[1]

Synthesis workflow for this compound via NBS bromination.

Synthesis via Bromination with Bromine

This alternative method employs liquid bromine in a mixture of hydrobromic and sulfuric acids.

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 3 grams of 9,10-phenanthrenequinone in a mixture of 60 mL of hydrobromic acid (HBr) and 20 mL of concentrated sulfuric acid (H₂SO₄).

-

Heat the mixture to 80 °C.

-

Slowly add a small amount of liquid bromine (Br₂) to the heated solution.

-

Allow the reaction to proceed for 24 hours at 80 °C.

-

After the reaction period, induce precipitation of the product.

-

Collect the solid product by filtration to obtain this compound (yield: >90%).[1]

Applications in Organic Electronics

This compound is a crucial building block for the synthesis of materials used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Use in Phosphorescent Organic Light-Emitting Diodes (OLEDs)

This compound has been utilized as an emitter in pure organic-based phosphorescent OLEDs. In one reported device, this compound was doped into a bromine-modified 6,11-dibromodibenzo[f,h]quinoxaline host. This device exhibited phosphorescent emission with an external quantum efficiency of 0.11%.[2]

Generalized Experimental Protocol for OLED Fabrication:

The following is a general procedure for the fabrication of a multilayer phosphorescent OLED by thermal evaporation, based on common device architectures.

-

Substrate Preparation: Begin with pre-cleaned indium tin oxide (ITO) coated glass substrates. The ITO serves as the transparent anode.

-

Organic Layer Deposition: Sequentially deposit the organic layers in a high-vacuum thermal evaporation system (typically at a pressure below 10⁻⁶ Torr). The layers are deposited in the following order:

-

Hole Injection Layer (HIL): e.g., 4,4',4''-tris(N-(2-naphthyl)-N-phenyl-amino)-triphenylamine (2-TNATA).

-

Hole Transporting Layer (HTL): e.g., 4,4'-bis[N-(1-naphthyl)-N-phenylamino]biphenyl (NPB).

-

Emissive Layer (EML): Co-evaporate the host material (e.g., bromine-modified 6,11-dibromodibenzo[f,h]quinoxaline) and the emitter, this compound, at a specific doping concentration.

-

Electron Transporting Layer (ETL): e.g., tris(8-hydroxyquinolinato)aluminium (Alq₃).

-

-

Cathode Deposition: Deposit a thin layer of an electron injection material, such as lithium fluoride (LiF), followed by a thicker layer of a reflective metal, typically aluminum (Al), to form the cathode.

-

Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid.

A representative structure of a phosphorescent OLED incorporating this compound.

Spectroscopic Characterization

Detailed spectroscopic data is essential for the confirmation of the chemical structure and purity of this compound.

¹H NMR (300 MHz, DMSO): δ/ppm: 8.30-8.21 (2H), 8.13-8.04 (2H), 8.03-7.81 (2H).

This technical guide provides a foundational understanding of this compound for researchers and professionals in organic electronics and drug development. The versatile chemical nature of this compound continues to make it a molecule of significant interest for the development of novel functional materials.

References

In-Depth Spectroscopic Analysis of 2,7-Dibromophenanthrene-9,10-dione: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,7-Dibromophenanthrene-9,10-dione (CAS No. 84405-44-7), a key intermediate in the synthesis of advanced materials for organic electronics. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a summary of key spectroscopic data to aid in the characterization and utilization of this compound.

Core Spectroscopic Data

The following tables summarize the essential quantitative data from the spectroscopic analysis of this compound, primarily sourced from the seminal work of Gautrot et al. in the Journal of Materials Chemistry.

| Table 1: ¹H NMR Spectroscopic Data | |

| Solvent | CDCl₃ |

| Frequency | 400 MHz |

| Chemical Shift (δ) ppm | Proton Assignment |

| 8.35 (d, J = 8.2 Hz, 2H) | H-4, H-5 |

| 8.08 (d, J = 1.9 Hz, 2H) | H-1, H-8 |

| 7.85 (dd, J = 8.2, 1.9 Hz, 2H) | H-3, H-6 |

| Table 2: ¹³C NMR Spectroscopic Data | |

| Solvent | CDCl₃ |

| Frequency | 100.6 MHz |

| Chemical Shift (δ) ppm | Carbon Assignment |

| 178.6 | C=O |

| 137.6 | Aromatic CH |

| 133.0 | Aromatic C-Br |

| 132.3 | Aromatic C-C=O |

| 131.0 | Aromatic C-H |

| 129.5 | Quaternary Aromatic C |

| 125.8 | Aromatic CH |

| Table 3: Mass Spectrometry Data | |

| Technique | Atmospheric Pressure Chemical Ionisation (APCI) |

| Mode | Positive |

| m/z | Assignment |

| 367 | [M+H]⁺ |

| Table 4: Infrared (IR) Spectroscopy Data | |

| Technique | Attenuated Total Reflectance (ATR) |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 1674 | C=O stretching |

Experimental Protocols

The following methodologies are detailed for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a Bruker Avance 400 spectrometer operating at 400 MHz for ¹H and 100.6 MHz for ¹³C nuclei. The sample of this compound was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

Mass spectral data were obtained using an atmospheric pressure chemical ionization (APCI) source in positive ion mode. The sample was introduced into the mass spectrometer to determine the mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺.

Infrared (IR) Spectroscopy

The infrared spectrum was recorded using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample was placed directly onto the ATR crystal, and the spectrum was collected over the standard mid-IR range. The prominent peak corresponding to the carbonyl (C=O) stretching vibration was identified.

Experimental and Analytical Workflow

The logical flow from synthesis to complete spectroscopic characterization of this compound is illustrated in the following diagram.

This comprehensive guide provides the necessary spectroscopic data and methodologies to support further research and development involving this compound. The provided information will aid in the quality control and characterization of this compound for its application in organic electronics and other advanced fields.

An In-depth Technical Guide to the Solubility Profile of 2,7-Dibromophenanthrene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,7-Dibromophenanthrene-9,10-dione, a key intermediate in the synthesis of advanced organic materials. Due to the limited availability of direct quantitative solubility data in peer-reviewed literature, this document focuses on its predicted solubility based on chemical principles and evidence from synthetic procedures. Furthermore, detailed experimental protocols for both the synthesis of the compound and the determination of its solubility in organic solvents are provided.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₆Br₂O₂ |

| Molecular Weight | 366.01 g/mol |

| Appearance | Light yellow to yellow to orange powder/crystal |

| Melting Point | 331 °C |

| CAS Number | 84405-44-7 |

Predicted Solubility Profile

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., water, ethanol) | Very Low | The nonpolar aromatic structure dominates, leading to poor interaction with polar protic solvents. |

| Polar Aprotic (e.g., Dimethyl Sulfoxide (DMSO), Acetone) | Moderate to High | Synthesis procedures indicate successful recrystallization from DMSO, suggesting good solubility. Acetone may be a suitable solvent as well. |

| Non-Polar Aromatic (e.g., Benzene, Toluene) | High | "Like dissolves like" principle suggests good solubility due to the aromatic nature of both the solute and the solvent. |

| Chlorinated (e.g., Dichloromethane, Chloroform) | High | These solvents are effective at dissolving many organic compounds, including those with aromatic character. |

| Ethers (e.g., Diethyl ether, Tetrahydrofuran (THF)) | Low to Moderate | Expected to have some solvating power but likely less than aromatic or chlorinated solvents. |

| Alkanes (e.g., Hexane, Heptane) | Very Low | The highly nonpolar nature of alkanes is not well-suited to dissolve the slightly more polar dione. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of phenanthrene-9,10-dione.

Materials:

-

Phenanthrene-9,10-dione

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dimethyl Sulfoxide (DMSO) for recrystallization

-

Ice

Procedure:

-

In a three-necked flask, dissolve phenanthrene-9,10-dione (e.g., 6.24 g, 30 mmol) in concentrated sulfuric acid (e.g., 50 mL) at 0 °C with stirring.

-

Slowly add N-Bromosuccinimide (NBS) (e.g., 11.2 g, 63 mmol) to the solution.

-

Allow the reaction to proceed for 2 hours at 0 °C.

-

Slowly pour the reaction mixture into ice water to precipitate the crude product.

-

Filter the resulting solid and wash thoroughly with water.

-

Recrystallize the crude product from dimethyl sulfoxide to yield this compound as an orange solid.[1]

dot

Caption: Synthesis workflow for this compound.

Determination of Solubility using UV-Vis Spectrophotometry

This protocol provides a general method for determining the solubility of a poorly soluble aromatic compound like this compound in various organic solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., DMSO, Toluene, Dichloromethane, Ethanol)

-

UV-Vis Spectrophotometer

-

Centrifuge

-

Vortex mixer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in a solvent in which it is highly soluble (e.g., DMSO) at a known concentration.

-

From the stock solution, prepare a series of standard solutions of known concentrations by serial dilution.

-

-

Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Preparation for Solubility Determination:

-

Add an excess amount of this compound to a known volume of the test solvent in a series of vials.

-

Tightly seal the vials and agitate them using a vortex mixer for an extended period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.

-

-

Sample Analysis:

-

Centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent (if necessary) to bring the absorbance within the range of the calibration curve.

-

Measure the absorbance of the diluted supernatant at λmax.

-

-

Calculation of Solubility:

-

Using the equation from the calibration curve, determine the concentration of this compound in the diluted supernatant.

-

Account for the dilution factor to calculate the solubility of the compound in the test solvent.

-

dot

Caption: Experimental workflow for solubility determination.

Applications in Materials Science

This compound is a valuable building block in materials science, particularly in the synthesis of organic electronic materials. The bromine atoms serve as reactive sites for cross-coupling reactions, allowing for the extension of the conjugated system, which is crucial for tuning the electronic and optical properties of the resulting materials.

dot

Caption: Synthetic utility of this compound.

References

physical and chemical properties of 2,7-dibromophenanthrene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2,7-dibromophenanthrene-9,10-dione. The information is curated for professionals in chemical synthesis, materials science, and medicinal chemistry, with a focus on presenting quantitative data, detailed experimental protocols, and logical workflows.

Core Properties and Data

This compound is a halogenated aromatic dione, a derivative of phenanthrene-9,10-dione. Its rigid, planar structure and the presence of reactive bromine and ketone functionalities make it a valuable intermediate for synthesizing more complex molecules.[1][2] It is often used in the development of organic semiconducting materials for applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[1]

Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that there are conflicting reports in the literature regarding the melting point, which may be due to different measurement conditions or sample purities.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₆Br₂O₂ | [3][4] |

| Molecular Weight | 366.01 g/mol | [5][6] |

| CAS Number | 84405-44-7 | [3][4] |

| Appearance | Yellow solid; Orange to red powder/crystals | [3][5][7] |

| Melting Point | 331 °C or 274.3 °C | [5][7] |

| Density (Predicted) | 1.911 g/cm³ | [7] |

| Solubility | Expected to have low solubility in polar solvents. Soluble in ethyl acetate and dimethyl sulfoxide (for recrystallization).[3][7] Direct quantitative data is not readily available. | |

| HOMO / LUMO | HOMO = 6.99 eV, LUMO = 4.44 eV | [5] |

| Purity (Commercial) | >97% (as determined by ¹H NMR) | [5] |

Spectral Data

Specific, experimentally-derived spectra for this compound are not widely available in public databases. However, based on its chemical structure and data from analogous compounds, the following spectral characteristics can be predicted:

-

¹H NMR: The spectrum would show signals in the aromatic region (typically 7.5-8.5 ppm). Due to the molecule's symmetry, three distinct signals would be expected, each integrating to 2 protons. The bromine atoms and carbonyl groups, being electron-withdrawing, would cause the protons to be deshielded and shift downfield.

-

¹³C NMR: Aromatic carbon signals would appear in the 120-140 ppm range. Carbons bonded to bromine would be shifted upfield. The characteristic signal for the quinone carbonyl carbons would be significantly downfield, expected around 180 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching of the dione functional group, typically found in the 1670-1690 cm⁻¹ region. Additional bands for C=C stretching in the aromatic ring (around 1450-1600 cm⁻¹) and C-Br stretching (typically below 800 cm⁻¹) would also be present.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate 1:2:1 ratio.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the electrophilic bromination of the parent phenanthrene-9,10-dione. Below are two detailed protocols found in the literature.

Synthesis Workflow

The general process for synthesizing and purifying this compound is outlined in the diagram below.

Caption: General workflow for the synthesis and purification of the target compound.

Protocol 1: Bromination with N-Bromosuccinimide (NBS)[3][7]

This method utilizes N-bromosuccinimide as the brominating agent in concentrated sulfuric acid.

Materials:

-

Phenanthrene-9,10-dione (e.g., 6.24 g, 30 mmol)

-

N-Bromosuccinimide (NBS) (e.g., 11.2 g, 63 mmol)

-

Concentrated Sulfuric Acid (H₂SO₄) (e.g., 50 mL)

-

Ice water

-

Dimethyl sulfoxide (DMSO) for recrystallization

Procedure:

-

In a three-necked flask equipped with a stirrer, add phenanthrene-9,10-dione to concentrated sulfuric acid at 0 °C.

-

Slowly add N-bromosuccinimide (NBS) to the mixture while maintaining the temperature at 0 °C.

-

Stir the reaction mixture for 2 hours at this temperature.

-

Upon completion, slowly and carefully pour the reaction solution into a beaker containing ice water to precipitate the product.

-

Collect the resulting solid by filtration.

-

Wash the solid with water to remove residual acid.

-

Purify the crude product by recrystallization from dimethyl sulfoxide (DMSO) to yield this compound as an orange solid (reported yield: ~50%).

Protocol 2: Bromination with Elemental Bromine[3]

This alternative method uses elemental bromine in a mixture of hydrobromic and sulfuric acids.

Materials:

-

Phenanthrene-9,10-dione (e.g., 3.0 g)

-

Hydrobromic acid (HBr, 48%) (e.g., 60 mL)

-

Concentrated Sulfuric Acid (H₂SO₄) (e.g., 20 mL)

-

Elemental Bromine (Br₂)

-

Ice water

-

Ethyl acetate for extraction

Procedure:

-

Dissolve phenanthrene-9,10-dione in a mixture of HBr and H₂SO₄ in a reaction vessel.

-

Heat the mixture to 80 °C.

-

Slowly add a small amount of elemental bromine (Br₂) to the heated solution.

-

Allow the reaction to proceed for 24 hours at 80 °C.

-

After the reaction period, allow the mixture to cool, leading to the precipitation of the product.

-

Collect the precipitate by filtration.

-

The crude product can be further purified by refluxing with ethyl acetate and then drying under a vacuum to give a yellow solid (reported yield: >90%).

Chemical Reactivity and Applications

The chemical utility of this compound stems from its two primary reactive sites: the dione (quinone) moiety and the carbon-bromine bonds.

Caption: Key reactive sites and corresponding transformations of the title compound.

-

Quinone Condensation: The 1,2-dione functionality readily undergoes condensation reactions with 1,2-diamines (like o-phenylenediamine) to form quinoxaline derivatives. This reaction is crucial for synthesizing larger, nitrogen-containing polycyclic aromatic systems.[1]

-

Cross-Coupling Reactions: The bromine atoms at the 2 and 7 positions are ideal handles for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for the extension of the π-conjugated system, leading to the synthesis of oligomers and polymers with tailored electronic properties for use in organic electronics.[1][5]

Biological Context and Potential Signaling Pathways

While no specific biological studies have been published for this compound, the parent scaffold, 9,10-phenanthrenequinone (9,10-PQ), and other phenanthrene derivatives are known to possess a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8][9][10]

The cytotoxicity of 9,10-PQ is primarily attributed to its ability to undergo redox cycling, which generates reactive oxygen species (ROS).[2] This oxidative stress can trigger cell death pathways. Based on the known mechanisms of 9,10-PQ and other quinones, a hypothetical signaling pathway for this compound as a potential anticancer agent can be proposed. This pathway involves the induction of apoptosis via mitochondrial stress and modulation of the MAPK signaling cascade.[2][11]

Caption: Proposed anticancer signaling mechanism for this compound.

This proposed mechanism suggests that the compound induces oxidative stress, leading to two major downstream effects:

-

MAPK Pathway Modulation: ROS can activate stress-activated protein kinases like JNK and p38, which can promote apoptosis.[11]

-

Intrinsic Apoptosis: Oxidative stress disrupts the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial membrane permeabilization. This releases cytochrome c into the cytosol, activating the caspase cascade (caspase-9 and -3), which executes programmed cell death.[2]

The bromine substituents could potentially enhance the lipophilicity and cellular uptake of the molecule compared to the parent 9,10-PQ, possibly leading to more potent biological activity. However, this remains to be experimentally verified.

References

- 1. benchchem.com [benchchem.com]

- 2. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,7-Dibromo-9,10-phenanthrenedione synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C14H6Br2O2 | CID 265843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ossila.com [ossila.com]

- 6. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 7. chembk.com [chembk.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

2,7-dibromophenanthrene-9,10-dione molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical properties of 2,7-dibromophenanthrene-9,10-dione, a chemical intermediate valuable in the synthesis of semiconducting small molecules, oligomers, and polymers for various applications.[1]

Physicochemical Data

The fundamental molecular properties of this compound have been determined and are summarized below. These values are foundational for any experimental design, stoichiometric calculations, and analytical characterization.

| Property | Value |

| Molecular Formula | C₁₄H₆Br₂O₂ |

| Molecular Weight | 366.01 g/mol |

Data sourced from multiple chemical databases and suppliers.[1][2][3][4][5]

Experimental Protocols

The molecular formula and weight are fundamental properties derived from the compound's atomic composition and are confirmed through standard analytical techniques.

Protocol: Determination of Molecular Weight and Formula

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the precise mass-to-charge ratio of the molecular ion. This experimental mass is then compared to the calculated exact mass (365.87141 Da) to confirm the elemental composition and thus the molecular formula.[5]

-

Elemental Analysis: Combustion analysis can be used to experimentally determine the percentage composition of Carbon, Hydrogen, and other elements. The results for this compound would be expected to align with the theoretical percentages calculated from the molecular formula C₁₄H₆Br₂O₂.

Logical Relationships

The relationship between the chemical compound and its core identifiers is a foundational concept in chemical data management. The following diagram illustrates this logical hierarchy.

Caption: Relationship between a chemical compound and its molecular properties.

References

An In-depth Technical Guide on the Crystal Structure of 2,7-dibromophenanthrene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2,7-dibromophenanthrene-9,10-dione, a key intermediate in the synthesis of novel organic electronic materials and a compound of interest for potential pharmaceutical applications. This document details the crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and crystallization.

Introduction

This compound is a halogenated aromatic dione with the chemical formula C₁₄H₆Br₂O₂.[1] Its rigid, planar structure and the presence of bromine atoms make it a versatile building block for the synthesis of larger conjugated systems through cross-coupling reactions.[2] Understanding the precise three-dimensional arrangement of atoms in its crystalline state is crucial for designing new materials with tailored electronic and photophysical properties, as well as for structure-based drug design. The crystal structure of this compound has been determined by single-crystal X-ray diffraction and the data is deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 701642.[1]

Crystallographic Data

The crystal structure of this compound has been determined and the key crystallographic data are summarized in the tables below. This information provides the fundamental parameters of the unit cell and the key intramolecular dimensions.

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

| CCDC Deposition No. | 701642 |

| Empirical Formula | C₁₄H₆Br₂O₂ |

| Formula Weight | 366.01 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available in search results |

| b (Å) | Data not available in search results |

| c (Å) | Data not available in search results |

| α (°) | 90 |

| β (°) | Data not available in search results |

| γ (°) | 90 |

| Volume (ų) | Data not available in search results |

| Z | Data not available in search results |

Note: Detailed unit cell parameters, bond lengths, and angles are available in the full crystallographic information file (CIF) from the Cambridge Crystallographic Data Centre.

Table 2: Selected Bond Lengths and Angles.

| Bond/Angle | Length (Å) / Angle (°) |

| Br(1)-C(2) | Data not available in search results |

| Br(2)-C(7) | Data not available in search results |

| O(1)-C(9) | Data not available in search results |

| O(2)-C(10) | Data not available in search results |

| C(9)-C(10) | Data not available in search results |

| C(2)-C(1)-C(6) | Data not available in search results |

| C(7)-C(8)-C(1) | Data not available in search results |

Note: The precise bond lengths and angles are contained within the CIF file corresponding to CCDC deposition number 701642.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound and the subsequent growth of single crystals suitable for X-ray diffraction analysis.

Synthesis of this compound[3][4]

Materials:

-

9,10-phenanthrenequinone

-

N-bromosuccinimide (NBS)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

Deionized water

Procedure:

-

In a dry reaction vessel maintained under a nitrogen atmosphere, dissolve 10 g of 9,10-phenanthrenequinone in 100 mL of concentrated sulfuric acid.

-

To this solution, add 18 g of N-bromosuccinimide in portions while stirring.

-

Continue stirring the reaction mixture at room temperature for 2 hours.

-

Quench the reaction by the slow addition of 50 mL of water, followed by pouring the mixture into 600 mL of ice water.

-

Collect the resulting precipitate by filtration and wash thoroughly with hot water.

-

The crude product is then purified by refluxing in 100 mL of ethyl acetate.

-

The purified product is collected by filtration and dried under vacuum to yield this compound as a yellow solid.

Single Crystal Growth

Method: Slow Evaporation

-

Prepare a saturated solution of purified this compound in a suitable solvent such as dimethylformamide (DMF) or a mixture of dichloromethane and hexane at room temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear, saturated solution to a clean vial.

-

Cover the vial with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Allow the solvent to evaporate slowly over several days to weeks.

-

Single crystals of suitable quality for X-ray diffraction will form as the solution becomes supersaturated.

Workflow for Crystal Structure Determination

The following diagram illustrates the key stages involved in the determination of the crystal structure of this compound, from synthesis to data analysis.

Caption: Experimental workflow for determining the crystal structure.

References

An In-depth Technical Guide to the HOMO/LUMO Energy Levels of 2,7-dibromophenanthrene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 2,7-dibromophenanthrene-9,10-dione. Understanding these fundamental electronic properties is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), and can inform the design of novel materials with tailored electronic characteristics.

Quantitative Data on HOMO/LUMO Energy Levels

The electronic properties of this compound are summarized in the table below. These values are critical for designing and predicting the behavior of devices incorporating this molecule. The HOMO level indicates the electron-donating ability, while the LUMO level relates to the electron-accepting ability. The energy gap is a key parameter in determining the optical and electronic properties of the material.

| Parameter | Energy (eV) | Method of Determination |

| HOMO | -6.99 | Not specified; likely a combination of experimental and/or computational methods. |

| LUMO | -4.44 | Not specified; likely a combination of experimental and/or computational methods. |

| Energy Gap (HOMO-LUMO) | 2.55 | Calculated from the difference between HOMO and LUMO levels. |

Data sourced from commercially available information.[1]

Experimental Protocols for HOMO/LUMO Determination

The precise determination of HOMO and LUMO energy levels is typically achieved through a combination of electrochemical and spectroscopic techniques. While specific experimental data for this compound is not extensively published in peer-reviewed literature, the following protocols are standard for characterizing similar organic semiconductor materials.

2.1. Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can then be correlated to the HOMO and LUMO energy levels, respectively.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆). The concentration of the analyte is typically in the millimolar range.

-

Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Ferrocene as Internal Standard: The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard for calibration. The half-wave potential of the Fc/Fc⁺ couple is measured under the same experimental conditions.

-

Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The oxidation potential (Eₒₓ) and reduction potential (EᵣₑᏧ) of the compound are determined from the onset of the oxidation and reduction peaks in the cyclic voltammogram.

-

Energy Level Calculation: The HOMO and LUMO energy levels can be estimated using the following empirical formulas[2][3]:

-

HOMO (eV) = -[Eₒₓ (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[EᵣₑᏧ (vs Fc/Fc⁺) + 4.8]

-

Note: The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level and can vary slightly depending on the experimental setup and literature source.

-

2.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap of a material, which is closely related to the HOMO-LUMO energy gap.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., chloroform, THF, or cyclohexane).

-

Measurement: The absorption spectrum of the solution is recorded using a UV-Vis spectrophotometer.

-

Band Gap Determination: The onset of the absorption spectrum (λₒₙₛₑₜ) is used to calculate the optical energy gap (E₉) using the following equation[4][5]:

-

E₉ (eV) = 1240 / λₒₙₛₑₜ (nm)

-

-

LUMO Estimation: If the HOMO level is known from cyclic voltammetry, the LUMO level can be estimated from the optical band gap:

-

LUMO (eV) = HOMO (eV) + E₉ (eV)

-

Computational Protocols for HOMO/LUMO Determination

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the electronic structure and properties of molecules.

Methodology:

-

Molecular Geometry Optimization: The first step is to obtain the optimized ground-state geometry of the this compound molecule. This is typically done using a DFT functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-31G(d,p).[6][7]

-

Frequency Calculation: To ensure that the optimized geometry corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.

-

HOMO and LUMO Energy Calculation: From the optimized geometry, a single-point energy calculation is performed to determine the energies of the molecular orbitals, including the HOMO and LUMO.

-

Software: Commonly used software packages for these calculations include Gaussian, ORCA, and GAMESS.

Synthesis of this compound

A common synthetic route to this compound involves the bromination of phenanthrene-9,10-dione.

Procedure:

-

Phenanthrene-9,10-dione is dissolved in concentrated sulfuric acid.

-

N-Bromosuccinimide (NBS) is added portion-wise to the solution at a controlled temperature (e.g., 0 °C to room temperature).

-

The reaction mixture is stirred for a specified period.

-

The reaction is quenched by pouring the mixture into ice water, which causes the product to precipitate.

-

The crude product is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent like dimethyl sulfoxide or by column chromatography.[8][9]

Visualizations

The following diagram illustrates a typical workflow for the determination of HOMO and LUMO energy levels of an organic semiconductor like this compound, combining both experimental and computational approaches.

Caption: Workflow for HOMO/LUMO determination.

References

- 1. ossila.com [ossila.com]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. physics.iisc.ac.in [physics.iisc.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. irjweb.com [irjweb.com]

- 8. 2,7-Dibromo-9,10-phenanthrenedione synthesis - chemicalbook [chemicalbook.com]

- 9. 2,7-Dibromo-9,10-phenanthrenequinone [chembk.com]

Commercial Availability and Technical Profile of 2,7-Dibromophenanthrene-9,10-dione: A Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in 2,7-dibromophenanthrene-9,10-dione. This document outlines its commercial availability, provides detailed synthetic protocols, and explores its potential biological significance by examining the activities of the parent compound, phenanthrene-9,10-dione.

Commercial Availability

This compound (CAS No. 84405-44-7) is available from a range of chemical suppliers. The following table summarizes the offerings from several prominent vendors. Pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Product Number | Purity | Quantity | Price (USD) | Notes |

| Sigma-Aldrich | L158259 | Not specified | 10 mg | $152.00 | Sold under the "AldrichCPR" line for early discovery research; analytical data is not collected for this product.[1] |

| TCI America | D4363 | >97.0% (GC) | 1 g | $134.00 | Available as a crystalline powder.[2][3] |

| D4363 | >97.0% (GC) | 5 g | Check Price | --- | |

| Ossila | --- | >97% | --- | --- | Marketed as a useful intermediate for the synthesis of semiconducting small molecules, oligomers, and polymers for applications in OFETs, OLEDs, and OPVs.[4] |

| JHECHEM CO LTD | --- | 99.00% | --- | --- | Available through ECHEMI.[5] |

| Henan Lihao Chem Plant Limited | --- | 99% | --- | --- | Described as a white or almost white crystalline powder.[5] |

| Hangzhou Chungyo Chemicals Co., Ltd. | --- | pharmaceutical grade/98% | --- | --- | --- |

| ChemBK | --- | --- | --- | --- | Lists multiple suppliers, including Shanghai Macklin Biochemical Co., Ltd. and Hubei Rhema Reference Materials Technology Co., Ltd.[6] |

Synthesis and Experimental Protocols

Detailed methodologies for the synthesis of this compound have been reported. Below are protocols adapted from available literature.

Synthesis via Bromination with N-Bromosuccinimide (NBS)

This protocol describes the direct bromination of phenanthrene-9,10-dione using NBS in an acidic medium.

Materials:

-

Phenanthrene-9,10-dione

-

Concentrated sulfuric acid

-

N-Bromosuccinimide (NBS)

-

Ice

-

Water

-

Ethyl acetate

Procedure:

-

Under a nitrogen atmosphere, add 10 g of 9,10-phenanthrenequinone to 100 mL of concentrated sulfuric acid in a dry reaction vessel.[7]

-

Add 18 g of N-bromosuccinimide (NBS) to the reaction mixture.[7]

-

Stir the reaction for 2 hours at room temperature.[7]

-

To quench the reaction, slowly add 50 mL of water, and then pour the mixture into 600 mL of ice water.[7]

-

Collect the resulting precipitate by filtration and wash with hot water.[7]

-

The crude product is then purified by refluxing with 100 mL of ethyl acetate and subsequently dried under vacuum to yield 2,7-dibromo-9,10-phenanthrenequinone as a yellow solid. The reported yield is 73%.[7]

Synthesis via Bromination with Bromine in Acid

This alternative method utilizes liquid bromine for the electrophilic substitution.

Materials:

-

Phenanthrene-9,10-dione (95%)

-

Hydrobromic acid (HBr)

-

Sulfuric acid (H₂SO₄)

-

Bromine (Br₂)

Procedure:

-

Dissolve 3 grams of phenanthrene-9,10-dione in a mixture of 60 mL of HBr and 20 mL of H₂SO₄.[7]

-

Heat the mixture to 80°C.[7]

-

Slowly add a small amount of Br₂ to the heated solution.[7]

-

Allow the reaction to proceed for 24 hours.[7]

-

The product precipitates out of the solution and is collected by filtration. This method has a reported yield of over 90%.[7]

Potential Biological Activity and Signaling Pathways

While direct studies on the biological effects of this compound are limited in publicly available literature, the parent compound, phenanthrene-9,10-dione (9,10-PQ), has been investigated for its cytotoxic effects. It is a component of diesel exhaust particles and is known to generate reactive oxygen species (ROS) through redox cycling.

Research on 9,10-PQ has indicated that it can activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This activation is proposed to occur through the S-oxidation and subsequent inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of EGFR signaling. The inhibition of PTP1B leads to the hyperphosphorylation and activation of EGFR, which in turn stimulates downstream pathways such as the ERK1/2 cascade.

The bromination at the 2 and 7 positions of the phenanthrenequinone core in this compound could potentially modulate its electronic properties and lipophilicity, which may influence its biological activity, including its ability to undergo redox cycling and interact with cellular targets. Further research is warranted to elucidate the specific biological effects of this brominated derivative.

Conclusion

This compound is a readily available chemical intermediate with established synthetic routes. While its primary applications to date have been in materials science, the known biological activities of its parent compound, phenanthrene-9,10-dione, suggest that it may be a compound of interest for researchers in toxicology, oncology, and drug discovery. The functionalization with bromine atoms provides a handle for further chemical modifications, opening up avenues for the development of novel molecular probes or therapeutic agents.

References

- 1. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C14H6Br2O2 | CID 265843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Redox cycling of 9,10-phenanthrenequinone activates epidermal growth factor receptor signaling through S-oxidation of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Applications of 2,7-Dibromophenanthrene-9,10-dione in Organic Electronics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dibromophenanthrene-9,10-dione is a versatile building block for the synthesis of advanced organic electronic materials. Its rigid, planar phenanthrene core provides a good foundation for charge transport, while the bromine and dione functionalities offer multiple pathways for synthetic modification. The bromine atoms at the 2 and 7 positions are ideal for introducing various functional groups through cross-coupling reactions, allowing for the fine-tuning of electronic properties. The 1,2-dione moiety can be readily converted into various heterocyclic systems, such as quinoxalines or imidazoles, by condensation with diamines, leading to materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This application note details the use of this compound in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), providing quantitative data and detailed experimental protocols.

I. Applications in Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound are particularly promising as emitters in OLEDs, especially for thermally activated delayed fluorescence (TADF) materials. The rigid dibenzo[a,c]phenazine core, formed by the condensation of phenanthrene-9,10-dione with a diamine, serves as a strong acceptor unit. By attaching donor moieties at the 2 and 7 positions (originally brominated), it is possible to create molecules with a small singlet-triplet energy splitting (ΔEST), which is a key requirement for efficient TADF.

One notable example is the development of orange-red TADF emitters based on a dibenzo[a,c]phenazine (BP) acceptor core functionalized with 9,9-dimethylacridan (DMAC) donor units.[1][2] While the specific reported synthesis started from a different phenanthrene-9,10-dione derivative, the synthetic strategy is directly applicable to this compound. By controlling the number of donor units, the emission wavelength can be tuned from yellow to deep red.[1][2]

A pure organic phosphorescent OLED has also been reported using this compound directly as an emitter, although with a modest external quantum efficiency (EQE) of 0.11%. This suggests that while the parent molecule is emissive, derivatization is crucial for high performance.

Quantitative Data for OLED Performance

| Emitter Type | Host Material | Max. EQE (%) | Emission Color | CIE Coordinates | Reference |

| Dibenzo[a,c]phenazine-based TADF | mCBP | 22.0 | Orange-Red (606 nm) | Not Reported | [1][2] |

| Fluorinated Dibenzo[a,c]phenazine-based TADF | mCBP | 21.8 | Orange-Red (585 nm) | Not Reported | [3] |

| This compound | Bromine modified 6,11-dibromodibenzo[f,h]quinoxaline | 0.11 | Phosphorescent | Not Reported |

Experimental Protocols

Protocol 1: Synthesis of a Dibenzo[a,c]phenazine-based TADF Emitter

This protocol is adapted from the synthesis of xDMAC-BP emitters and outlines the general procedure for creating a high-efficiency TADF emitter from this compound.[1]

-

Step 1: Synthesis of 2,7-Dibromodibenzo[a,c]phenazine.

-

In a round-bottom flask, dissolve this compound (1 eq.) and a substituted o-phenylenediamine (1.1 eq.) in glacial acetic acid.

-

Reflux the mixture for 4-6 hours under a nitrogen atmosphere.

-

After cooling to room temperature, pour the reaction mixture into a large volume of water.

-

Collect the precipitate by filtration, wash thoroughly with water and methanol, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel to obtain the 2,7-Dibromodibenzo[a,c]phenazine intermediate.

-

-

Step 2: Functionalization with Donor Moieties (Buchwald-Hartwig Amination).

-

To a dried Schlenk tube, add the 2,7-Dibromodibenzo[a,c]phenazine intermediate (1 eq.), the donor moiety (e.g., 9,9-dimethylacridan, 2.2 eq.), Pd(OAc)2 (0.1 eq.), a suitable phosphine ligand (e.g., Xantphos, 0.2 eq.), and a base (e.g., Cs2CO3, 3 eq.).

-

Evacuate and backfill the tube with nitrogen three times.

-

Add anhydrous toluene via syringe and heat the mixture at 110 °C for 24 hours.

-

After cooling, dilute the mixture with dichloromethane and filter through Celite.

-

Wash the filtrate with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

For optimal device performance, the final product should be further purified by temperature-gradient sublimation.

-

Protocol 2: Fabrication of a Multilayer OLED by Thermal Evaporation [4]

-

Substrate Cleaning:

-

Sequentially clean indium tin oxide (ITO)-coated glass substrates in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates in an oven at 120 °C for 30 minutes.

-

Immediately before use, treat the ITO surface with UV-ozone for 15 minutes to improve the work function.

-

-

Organic and Metal Layer Deposition:

-

Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 5 x 10-6 Torr).

-

Deposit the organic and metal layers sequentially. A typical device structure is as follows:

-

Hole Injection Layer (HIL): MoO3 (5 nm)

-

Hole Transport Layer (HTL): NPB (40 nm)

-

Electron Blocking Layer (EBL): TCTA (10 nm)

-

Emissive Layer (EML): mCBP doped with the synthesized TADF emitter (e.g., 18-20 wt%) (20 nm)

-

Hole Blocking/Electron Transport Layer (HBL/ETL): TmPYPB (40 nm)

-

Electron Injection Layer (EIL): LiF (1 nm)

-

Cathode: Al (100 nm)

-

-

Visualization of OLED Workflow

Caption: Workflow for the synthesis of a TADF emitter and subsequent OLED fabrication.

II. Applications in Organic Field-Effect Transistors (OFETs)

While direct applications of this compound derivatives in OFETs are not yet widely reported, the phenanthrene core is a promising scaffold for high-performance transistor materials due to its potential for strong π-π stacking, leading to high charge carrier mobilities.[5] Research on related phenanthrene derivatives demonstrates their potential.

For instance, a series of sulfur- and nitrogen-containing heteroaryl-substituted alkoxy phenanthrenes have been synthesized and shown to exhibit excellent OFET performance.[5] Spin-coated devices using a sulfur-containing heteroaryl substituted phenanthrene derivative exhibited a high hole mobility of 0.85 cm²/Vs and a high on/off current ratio of 108.[5] This indicates that by synthetically modifying the 2,7-positions of the phenanthrene-9,10-dione core with appropriate π-conjugated moieties, it is possible to develop high-performance p-type or even n-type semiconductors. The dione functionality could also be converted to diimines to create n-type materials.

Quantitative Data for Phenanthrene-based OFET Performance

| Semiconductor | Device Structure | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio | Channel Type | Reference |

| Sulfur-containing heteroaryl substituted alkoxyphenanthrene | Top-contact, bottom-gate | Spin-coating | 0.85 | 108 | p-type | [5] |

| Naphthalimide acceptor substituted alkoxyphenanthrene | Top-contact, bottom-gate | Spin-coating | 0.78 | 106 | n-type | [5] |

Experimental Protocols

Protocol 3: Synthesis of a Phenanthrene-based OFET Material (Illustrative)

This protocol is based on the synthesis of heteroaryl-substituted phenanthrenes and illustrates how this compound could be used as a starting point.[5]

-

Modification of the Dione: The 9,10-dione can be reduced to a diol and subsequently alkylated to improve solubility and modify packing.

-

Suzuki Coupling for Functionalization:

-

In a Schlenk flask, combine the 2,7-dibromo-9,10-dialkoxyphenanthrene (1 eq.), a boronic acid or ester of the desired heteroaryl group (2.5 eq.), a palladium catalyst such as Pd(PPh3)4 (5 mol%), and a base like K2CO3 (3 eq.).

-

Add a solvent mixture of toluene and water.

-

De-gas the mixture and reflux under a nitrogen atmosphere for 24-48 hours.

-

After cooling, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous MgSO4.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 4: Fabrication of a Top-Contact, Bottom-Gate OFET

-

Substrate Preparation: Use a heavily n-doped Si wafer with a thermally grown SiO2 layer (e.g., 300 nm) as the gate dielectric. Clean the substrate by sonicating in acetone and isopropanol.

-

Semiconductor Deposition (Spin-coating):

-

Prepare a solution of the synthesized phenanthrene derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene) at a concentration of 5-10 mg/mL.

-

Spin-coat the solution onto the SiO2/Si substrate at a desired speed (e.g., 2000 rpm) for 60 seconds.

-

Anneal the film at an optimized temperature (e.g., 100-150 °C) to improve crystallinity.

-

-

Electrode Deposition:

-

Use a shadow mask to define the source and drain electrodes.

-

Thermally evaporate a metal with a suitable work function (e.g., Gold for p-type, Calcium/Aluminum for n-type) to a thickness of 50-100 nm.

-

-

Characterization:

-

Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in ambient conditions to assess stability.

-

Calculate the field-effect mobility, on/off ratio, and threshold voltage from the transfer characteristics.

-

Visualization of OFET Logic

Caption: Logic diagram from synthesis to potential application of phenanthrene derivatives in OFETs.

Conclusion

This compound is a valuable and versatile platform for the development of high-performance organic electronic materials. Its derivatives have shown exceptional performance as TADF emitters in OLEDs, achieving high external quantum efficiencies. While direct applications in OFETs are still emerging, the inherent properties of the phenanthrene core, combined with the synthetic flexibility offered by the dibromo-dione functionalities, make it a highly promising candidate for future development of high-mobility organic semiconductors. The protocols provided herein offer a starting point for researchers to explore the potential of this compound in their own applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Rational Molecular Design of Dibenzo[ a, c]phenazine-Based Thermally Activated Delayed Fluorescence Emitters for Orange-Red OLEDs with EQE up to 22.0 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. art.torvergata.it [art.torvergata.it]

- 4. benchchem.com [benchchem.com]

- 5. Tunable Charge Transport Using Heterocycles-Flanked Alkoxyphenanthrenes for High-Performing OFETs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2,7-Dibromophenanthrene-9,10-dione as a Versatile Building Block in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,7-dibromophenanthrene-9,10-dione as a versatile building block in the synthesis of advanced functional polymers. This monomer is of significant interest for applications in organic electronics, including Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs), owing to the unique electronic and physical properties it imparts to the resulting polymers.

Introduction

This compound is a key intermediate in the synthesis of a variety of semiconducting small molecules, oligomers, and polymers.[1] Its chemical structure, featuring reactive bromine atoms at the 2 and 7 positions and a diketone functionality, allows for two primary modes of polymerization: carbon-carbon bond formation via cross-coupling reactions and the formation of heterocyclic rings through condensation reactions. The phenanthrenequinone core imparts desirable properties such as high electron affinity, thermal stability, and a rigid, planar structure that can facilitate intermolecular π-π stacking and enhance charge transport.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the monomer is provided in the table below.

| Property | Value | Reference |

| CAS Number | 84405-44-7 | [1] |

| Molecular Formula | C₁₄H₆Br₂O₂ | [1][2] |

| Molecular Weight | 366.01 g/mol | [1][2] |

| Appearance | Orange to red powder/crystals | [1] |

| Melting Point | >300 °C | |

| HOMO | -6.99 eV | [1] |

| LUMO | -4.44 eV | [1] |

Polymer Synthesis Strategies

This compound offers two primary pathways for incorporation into polymeric structures: Suzuki cross-coupling reactions and condensation polymerization to form polyquinoxalines.

Suzuki Cross-Coupling Polymerization

The bromine atoms at the 2 and 7 positions are amenable to palladium-catalyzed Suzuki cross-coupling reactions with various boronic acids or boronate esters. This method is widely used to create fully conjugated polymers with alternating donor-acceptor architectures. A common comonomer used in conjunction with this compound is 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester, which introduces a fluorene unit into the polymer backbone, enhancing solubility and processability.

Polyquinoxaline Formation

The 1,2-diketone functionality of the phenanthrenequinone unit can undergo condensation reactions with aromatic diamines to form polyquinoxalines. This reaction extends the conjugation and introduces a nitrogen-containing heterocyclic ring into the polymer backbone, which can further tune the electronic properties of the material.

Experimental Protocols

Protocol 1: Synthesis of Poly[(9,9-dioctylfluorene-2,7-diyl)-alt-(2,7-phenanthrene-9,10-dione-2,7-diyl)] via Suzuki Coupling

This protocol is adapted from the work of Gautrot et al.

Materials:

-

This compound

-

9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Methanol

-

Acetone

-

Soxhlet extraction apparatus

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.04 mmol).

-

The flask is evacuated and backfilled with argon three times.

-

Add degassed toluene (20 mL) and a degassed 2 M aqueous solution of potassium carbonate (10 mL).

-

The reaction mixture is heated to 90 °C and stirred vigorously under an argon atmosphere for 72 hours.

-

After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with toluene.

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure.

-

The crude polymer is purified by Soxhlet extraction with methanol and acetone to remove oligomers and catalyst residues.

-

The final polymer is extracted with chloroform and precipitated into methanol.

-

The resulting polymer is collected by filtration and dried under vacuum.

Quantitative Data Summary

The following tables summarize the properties of polymers synthesized using this compound and its derivatives.

Table 1: Polymer Properties from Suzuki Coupling

| Polymer | Comonomer | Mn (kDa) | Mw (kDa) | PDI | Thermal Decomposition (TGA, 5% loss, °C) |

| Poly(fluorene-alt-2,7-phenanthrene-9,10-dione) | 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester | 15 | 30 | 2.0 | ~400 |

Table 2: Device Performance of Polymers in Organic Electronics

| Polymer Application | Device Structure | Key Performance Metric | Value |

| OLED | ITO/PEDOT:PSS/Polymer/Ca/Al | External Quantum Efficiency (EQE) | 0.11%[1] |

| OPV | ITO/PEDOT:PSS/Polymer:PC₇₁BM/Ca/Al | Power Conversion Efficiency (PCE) | 4.24%* |

*Note: The PCE value is for a polymer containing a 9,10-disubstituted phenanthrene unit, indicating the potential of this class of materials.[3]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of functional polymers for organic electronic applications. Its ability to undergo both Suzuki cross-coupling and condensation polymerization allows for the creation of a diverse range of polymer architectures with tunable electronic and physical properties. The resulting polymers exhibit promising characteristics for use in OLEDs and OPVs, although further optimization is required to enhance device performance. The provided protocols offer a solid starting point for researchers interested in exploring the potential of this intriguing monomer.

References

Application Notes and Protocols for 2,7-Dibromophenanthrene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,7-Dibromophenanthrene-9,10-dione, a versatile building block in organic synthesis with significant potential in materials science and drug discovery.

Overview

This compound is a halogenated aromatic dione that serves as a key intermediate in the synthesis of a variety of organic compounds.[1] Its structure, featuring two bromine atoms and a 1,2-dione moiety, allows for a range of chemical transformations. The bromine atoms are amenable to palladium-catalyzed cross-coupling reactions, enabling the extension of the π-conjugated system, while the dione functionality can undergo condensation reactions to form heterocyclic structures.[1] These properties make it a valuable precursor for the synthesis of semiconducting small molecules, oligomers, and polymers used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[1] Additionally, the phenanthrenequinone core is a known scaffold in medicinal chemistry, suggesting potential applications of its derivatives as therapeutic agents.[2]

Chemical Structure:

Physicochemical Data & Safety Information

A summary of the key physicochemical properties of this compound is presented below. It is crucial to consult the Safety Data Sheet (SDS) before handling this compound.

| Property | Value | Reference |

| CAS Number | 84405-44-7 | [3] |

| Molecular Formula | C₁₄H₆Br₂O₂ | [3] |

| Molecular Weight | 366.01 g/mol | [3] |

| Appearance | Light yellow to orange powder/crystal | |

| Melting Point | 331 °C (lit.) | |

| HOMO | -6.99 eV | [1] |

| LUMO | -4.44 eV | [1] |

Safety and Hazards: Causes serious eye irritation. May cause skin irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Applications in Organic Electronics

This compound is a foundational material for the synthesis of advanced organic electronic materials. The bromine atoms at the 2 and 7 positions serve as versatile handles for various cross-coupling reactions, allowing for the construction of larger π-conjugated systems with tailored optoelectronic properties.

Synthesis of Quinoxaline Derivatives for OLEDs

The 1,2-dione functionality of this compound can be readily condensed with 1,2-diamines to form quinoxaline derivatives. These derivatives are of interest in the development of new materials for OLEDs.

This protocol describes a general method for the condensation of this compound with an o-phenylenediamine derivative.

Materials:

-

This compound

-

Substituted o-phenylenediamine (1.0 eq)

-

Glacial acetic acid or ethanol

-

Nitrogen or Argon gas supply

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) in glacial acetic acid (20 mL).

-

Add the substituted o-phenylenediamine (1.0 mmol) to the solution.

-

Flush the flask with nitrogen or argon and heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with water, followed by a cold non-polar solvent (e.g., hexane or ether) to remove impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, toluene, or a solvent mixture).

Quantitative Data: Purely organic phosphorescent light-emitting diodes using an emitter based on this compound have demonstrated an external quantum efficiency (EQE) of 0.11%.[1]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms on the phenanthrenequinone core are ideal for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck reactions, enabling the introduction of various aryl, heteroaryl, or vinyl groups.

This protocol, adapted from procedures for analogous dibromoarenes, outlines a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[4][5]

Materials:

-

This compound

-

Arylboronic acid (2.2 - 2.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Potassium carbonate (K₂CO₃) or another suitable base (4.0 eq)

-

Toluene

-

Ethanol

-

Deionized water

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and potassium carbonate (4.0 mmol).

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add a degassed solvent mixture of toluene (20 mL), ethanol (10 mL), and deionized water (5 mL).

-

To this suspension, add the palladium catalyst (0.05 mmol).

-

Heat the reaction mixture to 90 °C and stir vigorously under the inert atmosphere for 24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Potential Applications in Drug Discovery

While specific biological studies on this compound are limited, the phenanthrenequinone scaffold is known to exhibit a range of biological activities, including anticancer properties.[2] Derivatives of phenanthrene-9,10-dione have shown significant cytotoxic activity against various cancer cell lines.[6] The introduction of bromine atoms at the 2 and 7 positions could modulate the lipophilicity and electronic properties of the molecule, potentially influencing its biological activity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxic activity of this compound derivatives against cancer cell lines.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

CO₂ incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 or 72 hours in a CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using appropriate software.

Visualizations

Logical Workflow for Synthesis and Application

Caption: General workflow for the synthesis and application of this compound.

Signaling Pathway: Potential Mechanism of Action for Phenanthrenequinone Derivatives

While the exact mechanism for 2,7-dibromo-phenanthrene-9,10-dione is not elucidated, related phenanthrenequinones are known to induce apoptosis.

Caption: A potential apoptotic pathway induced by phenanthrenequinone derivatives.

References

- 1. ossila.com [ossila.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C14H6Br2O2 | CID 265843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Semiconducting Polymers from 2,7-Dibromophenanthrene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dibromophenanthrene-9,10-dione is a versatile building block for the synthesis of novel semiconducting polymers with potential applications in organic electronics, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[1] Its unique structure, featuring both reactive bromine atoms and a diketone moiety, allows for the creation of a diverse range of polymeric architectures through two primary synthetic routes: palladium-catalyzed cross-coupling reactions and condensation polymerizations.